![molecular formula C32H26N2O5S B2496834 乙酸5-(1,3-苯并二氧杂-5-基甲基)-4-甲基-2-[(2-苯基喹啉-4-羰基)氨基]噻吩-3-羧酸甲酯 CAS No. 476366-03-7](/img/structure/B2496834.png)

乙酸5-(1,3-苯并二氧杂-5-基甲基)-4-甲基-2-[(2-苯基喹啉-4-羰基)氨基]噻吩-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step synthetic routes that require precision and careful optimization to achieve the desired product. For instance, a related compound, ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate, illustrates the synthesis of heterocyclic compounds involving reactions such as the condensation of 1-amino-2-acylcycloalkenes with monothiomalonodiamide, showcasing the methodologies that could be relevant for synthesizing our target molecule (Dyachenko & Vovk, 2013).

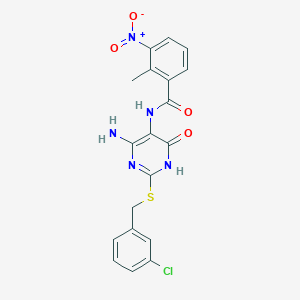

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a combination of several functional groups attached to a heterocyclic core. This complexity is reflected in the detailed structural analysis provided by techniques such as X-ray crystallography, which helps in understanding the three-dimensional arrangement and bonding patterns within the molecule.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, showcasing their reactivity and functional versatility. For example, reactions involving ethyl 3-[2-(4-bromophenylamino)-2-oxo-ethylsulfanyl]1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylate demonstrate how functional groups in these molecules react under different conditions, which is crucial for their application in synthesis and drug design (Dyachenko & Vovk, 2013).

科学研究应用

药理学应用

对苯并噻吩衍生物及其药理活性的研究表明了探索类似化合物的潜在途径。例如,对各种苯并噻吩衍生物的研究已经证明了初步的药理特性,如抗菌和抗癌活性(Chapman et al., 1971; Mohareb et al., 2016)。这些发现突显了结构相关化合物在新药物代理开发中的重要性。

合成方法学

对包含苯二氧杂环、噻吩和喹啉基团的复杂有机化合物的合成已经得到广泛研究。例如,苯并呋喃-2-基喹啉-3-羧酸衍生物的一锅法合成(Gao et al., 2011)以及新型噻吩和苯并噻吩衍生物作为细胞毒性剂的开发(Mohareb et al., 2016)展示了这类化合物在药物化学中的多样性和潜力。

分子设计与药物发现

对噻吩衍生物的抗癌性能(Mohareb et al., 2016)的探索以及新的喹唑啉类化合物作为潜在抗菌剂的合成(Desai et al., 2007)为药物发现过程提供了见解。这些研究强调了化学合成和结构活性关系在开发新治疗剂中的重要性。

作用机制

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .

Biochemical Pathways

The affected pathway is the microtubule assembly pathway . By suppressing tubulin polymerization or stabilizing the microtubule structure, the compound disrupts the normal function of microtubules . This disruption can lead to cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This means that the compound prevents the cells from dividing and leads to their death, which is a desirable outcome when dealing with cancer cells .

未来方向

属性

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N2O5S/c1-3-37-32(36)29-19(2)28(16-20-13-14-26-27(15-20)39-18-38-26)40-31(29)34-30(35)23-17-25(21-9-5-4-6-10-21)33-24-12-8-7-11-22(23)24/h4-15,17H,3,16,18H2,1-2H3,(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUBJVNSCBURFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)

![2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2496754.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2496764.png)

![N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2496765.png)

![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)